![molecular formula C8H8ClNO B1292386 1-(2-Amino-3-chlorophenyl)ethanone CAS No. 56762-32-4](/img/structure/B1292386.png)
1-(2-Amino-3-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Amino-3-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 .
Synthesis Analysis
The synthesis of “1-(2-Amino-3-chlorophenyl)ethanone” involves several steps. The reaction conditions include the use of iron and acetic acid at 1 for 80 hours under cooling and an inert atmosphere . The yield of the reaction is reported to be around 59.1% .Molecular Structure Analysis
The molecular structure of “1-(2-Amino-3-chlorophenyl)ethanone” consists of eight carbon atoms, eight hydrogen atoms, one chlorine atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“1-(2-Amino-3-chlorophenyl)ethanone” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The compound has a density of 1.254g/cm3 and a boiling point of 283.5ºC at 760 mmHg .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
1-(2-Amino-3-chlorophenyl)ethanone serves as a precursor in synthesizing thiazole derivatives, which exhibit a broad spectrum of biological activities. Thiazoles, which can be synthesized from this compound, are known for their effectiveness as antimicrobial agents, including antibacterial, antifungal, and antiviral properties . This makes it a valuable compound in the development of new medications to combat resistant strains of microorganisms.
Organic Synthesis: Building Blocks
In organic chemistry, 1-(2-Amino-3-chlorophenyl)ethanone is utilized as a building block for the synthesis of complex molecules. It is particularly useful in the construction of heterocyclic compounds, which are a staple in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, aiding in the creation of diverse chemical entities .
Pharmaceutical Research: Drug Development
This compound plays a role in pharmaceutical research by acting as an intermediate in the synthesis of drugs. Its incorporation into larger molecules can lead to the development of drugs with potential neuroprotective, anticonvulsant, or cytotoxic effects, which are crucial in treatments for neurological disorders and cancer .
Material Science: Functional Materials
In material science, 1-(2-Amino-3-chlorophenyl)ethanone could be used to modify the properties of materials, such as polymers or coatings, to impart additional functionalities like increased resistance to degradation or improved mechanical strength. Its chemical structure allows for easy modification, making it a versatile agent for material enhancement .
Analytical Chemistry: Chromatography Standards
Due to its well-defined structure and properties, 1-(2-Amino-3-chlorophenyl)ethanone can be employed as a standard in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical methods used in quality control across various industries .
Environmental Studies: Pollutant Degradation
Research into environmental applications of 1-(2-Amino-3-chlorophenyl)ethanone includes its potential use in the degradation of pollutants. Its reactivity might be harnessed in advanced oxidation processes to break down hazardous substances, contributing to cleaner water and soil .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-(2-amino-3-chlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYRSQRMEZKASP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633493 |
Source
|
Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-chlorophenyl)ethanone | |
CAS RN |
56762-32-4 |
Source
|
Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.